molecular formula C16H18N2O2 B2367732 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 439111-56-5

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2367732
CAS No.: 439111-56-5
M. Wt: 270.332
InChI Key: QGBKOGPWIGWVFA-UHFFFAOYSA-N
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Description

4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxamide (CAS: 439111-49-6) is a pyrrole-2-carboxamide derivative featuring a 4-tert-butylbenzoyl substituent at the pyrrole ring's 4-position and a carboxamide group at the 2-position. Its molecular formula is C₂₂H₂₆N₄O₂, with a molecular weight of 378.48 g/mol .

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-16(2,3)12-6-4-10(5-7-12)14(19)11-8-13(15(17)20)18-9-11/h4-9,18H,1-3H3,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBKOGPWIGWVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Oxidation

The benzoyl and pyrrole moieties undergo oxidation under controlled conditions. For example:

  • Benzoyl group oxidation : Using H<sub>2</sub>O<sub>2</sub> in acidic media yields hydroxylated derivatives or ketones.

  • Pyrrole ring oxidation : Strong oxidizers like KMnO<sub>4</sub> cleave the pyrrole ring to form dicarboxylic acids .

Reduction

  • Carboxamide reduction : LiAlH<sub>4</sub> reduces the carboxamide to a primary amine.

  • Benzoyl group reduction : NaBH<sub>4</sub> selectively reduces the carbonyl group to a secondary alcohol.

Substitution

  • Electrophilic substitution : Halogenation (Cl<sub>2</sub>/FeCl<sub>3</sub>) occurs at the pyrrole ring’s α-positions .

  • Nucleophilic substitution : The tert-butyl group can be replaced by amines under basic conditions .

Reaction Conditions and Products

The table below summarizes key reactions, reagents, and outcomes:

Reaction Type Reagents/Conditions Major Products
Oxidation (Benzoyl)H<sub>2</sub>O<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>, 80°C4-(4-tert-Butyl-3-hydroxybenzoyl)-1H-pyrrole-2-carboxamide
Reduction (Carboxamide)LiAlH<sub>4</sub>, dry THF, 0°C4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-methylamine
HalogenationCl<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 25°C5-Chloro-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide
Hydrolysis6M HCl, reflux4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxylic acid

Electron-Withdrawing Effects

  • Substituents on the benzoyl group (e.g., nitro or cyano) increase electrophilicity, accelerating nucleophilic substitution at the pyrrole ring.

  • The tert-butyl group enhances steric protection of the carboxamide, reducing hydrolysis rates compared to unsubstituted analogs.

Catalytic Optimization

  • Cobalt-based catalysts improve yields in coupling reactions involving the pyrrole nitrogen, achieving up to 85% efficiency under optimized conditions .

  • Solvent polarity significantly impacts reaction pathways: polar aprotic solvents (e.g., DMF) favor oxidation, while nonpolar solvents (e.g., toluene) enhance substitution .

Biological Implications

  • Oxidation products exhibit enhanced antimicrobial activity due to increased hydrogen-bonding capacity .

  • Reduced amine derivatives show promise as intermediates for antitumor agents, with IC<sub>50</sub> values <10 μM in preliminary assays.

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates, confirmed by ESR spectroscopy .

  • Substitution : Follows a two-step mechanism: (1) electrophilic attack at the pyrrole ring, (2) rearomatization via proton loss .

  • Hydrolysis : Acid-catalyzed cleavage of the carboxamide involves a tetrahedral intermediate stabilized by resonance.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C15H16N2O
  • Molecular Weight : 240.30 g/mol

This compound features a pyrrole ring substituted with a carboxamide group and a tert-butylbenzoyl moiety. The presence of the tert-butyl group enhances its stability and lipophilicity, which can influence its interactions in biological systems.

Chemistry

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide serves as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the formation of various derivatives that can be utilized in advanced materials science.

Biology

Research indicates that this compound exhibits potential biological activities , particularly:

  • Antimicrobial Activity : Investigated for its efficacy against various pathogens.
  • Anticancer Properties : Explored due to its ability to interact with specific biological targets, potentially inhibiting tumor growth.

Medicine

The compound is being studied for its potential as a therapeutic agent . Notably, it has shown promise in targeting specific enzymes or receptors involved in disease processes, making it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as organic semiconductors and photonic devices, due to its favorable electronic properties.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and efficacy of this compound compared to similar compounds:

CompoundTarget OrganismMechanism of ActionMinimum Inhibitory Concentration (μg/mL)Cytotoxicity (IC50 μg/mL)Selectivity Index
This compoundMycobacterium tuberculosisInhibition of MmpL3<0.016>64788 - 3669
Derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamideGiardia lambliaInhibition of adenylyl cyclaseN/AN/AN/A

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities associated with this compound:

  • Anti-Tuberculosis Activity : Research indicated that derivatives designed based on structure-guided strategies targeting MmpL3 exhibited significant anti-tuberculosis activity, with some showing MIC values lower than 0.016 μg/mL. The presence of bulky substituents was found to enhance efficacy compared to simpler structures .
  • Antiparasitic Activity : The compound demonstrated effectiveness against Giardia lamblia, suggesting it may disrupt critical signaling pathways within the parasite .
  • Structure-Activity Relationship (SAR) : Studies revealed that modifying substituents on the pyrrole ring significantly influences the compound's potency against target organisms .

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

The 4-tert-butylbenzoyl group in the target compound distinguishes it from analogs with electron-withdrawing or smaller substituents:

Compound Name Benzoyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-(4-Fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide 4-Fluorobenzoyl C₁₇H₁₃FN₂O₂S 328.36 Fluorine enhances electronegativity; thienylmethyl side chain improves π-π interactions.
4-(4-tert-Butylbenzoyl)-N-(2-furanylmethyl)-1H-pyrrole-2-carboxamide 4-tert-Butylbenzoyl C₂₁H₂₂N₂O₃ 350.41 Furanylmethyl side chain reduces steric bulk compared to imidazole-propyl.
GPI 15427 (PARP inhibitor) Not specified Not provided Not provided Contains a pyrrole-carboxamide backbone; designed for blood-brain barrier penetration.

Variations in the Carboxamide Side Chain

The target compound’s 3-(1H-imidazol-1-yl)propyl side chain contrasts with other heterocyclic or alkylamine substituents:

Compound Name (Evidence Reference) Carboxamide Side Chain Yield (%) Purity (%) Biological Relevance
3-Methyl-N-(2,2,2-trifluoroethyl)-4-(6-(trifluoromethyl)-1H-indol-3-yl)-1H-pyrrole-2-carboxamide (128) 2,2,2-Trifluoroethyl 25 Not reported Trifluoroethyl group may enhance metabolic stability.
3-Methyl-N-(1-(5-methylisoxazol-3-yl)ethyl)-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrole-2-carboxamide (134) 1-(5-Methylisoxazol-3-yl)ethyl 32 100 (SFC) Isoxazole moiety could modulate kinase selectivity.
4-(Isoquinolin-8-ylmethyl)-3-methyl-N-(1-(5-methylisoxazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide (52) 1-(5-Methylisoxazol-3-yl)ethyl 25 96.70 (HPLC) Isoquinoline substituent may enhance DNA intercalation.

Key Insight : Imidazole-containing side chains (as in the target compound) are associated with metal-binding capacity and hydrogen-bonding interactions, which are critical for enzyme inhibition (e.g., PARP or CK1δ) .

Stereochemical and Isomeric Comparisons

Enantiomeric pairs in the evidence demonstrate the impact of chirality on purity and synthesis:

Compound Pair (Evidence Reference) Retention Time (SFC) Yield (%) Purity (%)
Enantiomers I (96) and II (97) 1.41 vs. 2.45 32 vs. 20 >95
Enantiomers I (101) and II (102) 1.29 vs. 1.99 36 vs. 24 >95

Key Insight : Chirality in the carboxamide side chain significantly affects synthetic yield and purification efficiency, with enantiomer I often dominating due to kinetic resolution preferences .

Biological Activity

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tuberculosis and antiparasitic treatments. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. Its structure is defined as follows:

  • Chemical Formula : C15H16N2O
  • Molecular Weight : 240.30 g/mol

The presence of the tert-butyl and benzoyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Research has indicated that this compound acts primarily through the inhibition of key enzymes and pathways in target organisms. For instance:

  • Anti-Tuberculosis Activity :
    • The compound was designed based on structure-guided strategies targeting MmpL3, an essential transporter in Mycobacterium tuberculosis that is crucial for mycolic acid biosynthesis. Studies have shown that derivatives with bulky substituents exhibit significantly enhanced anti-TB activity compared to simpler structures, with some showing minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL .
  • Inhibition of Adenylyl Cyclase in Giardia lamblia :
    • A derivative of the compound has been identified as an inhibitor of adenylyl cyclase in Giardia lamblia, demonstrating a competitive mechanism against this enzyme. This finding suggests potential applications in treating giardiasis .

Anti-Tuberculosis Efficacy

The biological evaluation of this compound involved several key findings:

  • Structure-Activity Relationship (SAR) :
    • Compounds with larger substituents on the pyrrole ring exhibited improved potency against M. tuberculosis. For example, replacing smaller groups with larger ones like adamantyl resulted in over a 100-fold increase in activity compared to simpler derivatives .
  • Cytotoxicity :
    • The cytotoxicity assays revealed low toxicity levels in mammalian cell lines (e.g., Vero cells), with selectivity indices ranging from 788 to 3669, indicating a promising therapeutic window for further development .

Antiparasitic Activity

The compound's effectiveness against G. lamblia highlights its potential as an antiparasitic agent. The competitive inhibition mechanism suggests that it may disrupt critical signaling pathways within the parasite, offering a novel approach to treatment .

Comparative Analysis of Biological Activities

CompoundTarget OrganismMechanism of ActionMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Selectivity Index
This compoundM. tuberculosisInhibition of MmpL3<0.016>64788 - 3669
Derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamideG. lambliaInhibition of adenylyl cyclaseN/AN/AN/A

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities associated with pyrrole derivatives, including:

  • Synthesis and Screening :
    • A study synthesized various pyrrole derivatives and screened them for tyrosinase inhibitory activity, revealing promising candidates with significant inhibitory effects .
  • Natural Product Derivatives :
    • Pyrrole compounds derived from natural sources have shown diverse biological activities, including antibacterial and antitumor effects, suggesting a broad spectrum of pharmacological potential .
  • Therapeutic Applications :
    • Research indicates that pyrrole-based compounds can serve as scaffolds for developing new therapeutic agents across various diseases due to their unique structural properties and biological activities .

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